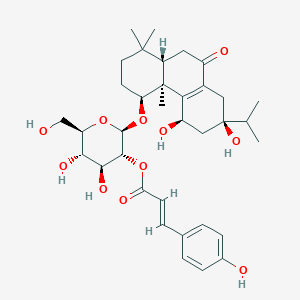

Inflexuside B

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C35H48O11 |

|---|---|

Molecular Weight |

644.7 g/mol |

IUPAC Name |

[(2R,3R,4S,5S,6R)-2-[[(4S,4aS,5R,7R,10aS)-5,7-dihydroxy-1,1,4a-trimethyl-9-oxo-7-propan-2-yl-2,3,4,5,6,8,10,10a-octahydrophenanthren-4-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C35H48O11/c1-18(2)35(43)15-21-22(38)14-25-33(3,4)13-12-26(34(25,5)28(21)23(39)16-35)45-32-31(30(42)29(41)24(17-36)44-32)46-27(40)11-8-19-6-9-20(37)10-7-19/h6-11,18,23-26,29-32,36-37,39,41-43H,12-17H2,1-5H3/b11-8+/t23-,24-,25+,26+,29-,30+,31-,32+,34-,35-/m1/s1 |

InChI Key |

LJUJBIZHOUPFJG-WGJIMLTISA-N |

Isomeric SMILES |

CC(C)[C@@]1(C[C@H](C2=C(C1)C(=O)C[C@@H]3[C@@]2([C@H](CCC3(C)C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)OC(=O)/C=C/C5=CC=C(C=C5)O)C)O)O |

Canonical SMILES |

CC(C)C1(CC(C2=C(C1)C(=O)CC3C2(C(CCC3(C)C)OC4C(C(C(C(O4)CO)O)O)OC(=O)C=CC5=CC=C(C=C5)O)C)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Molecular Architecture of Inflexuside B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure elucidation of Inflexuside B, an abietane diterpenoid isolated from the aerial parts of Isodon inflexus. This document details the experimental methodologies, presents a thorough analysis of the spectroscopic data, and visualizes the key logical steps in determining the molecule's complex architecture.

Isolation and Purification

The journey to elucidate the structure of this compound began with its isolation from the plant Isodon inflexus. The dried and powdered aerial parts of the plant were subjected to a systematic extraction and fractionation process to yield the pure compound.

Experimental Protocol:

A detailed workflow for the isolation and purification of this compound is outlined below. This multi-step process involves solvent extraction, followed by a series of chromatographic separations to isolate the compound of interest.

Spectroscopic Data Analysis and Structure Determination

The definitive structure of this compound was established through a combination of modern spectroscopic techniques, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry

High-resolution mass spectrometry (HR-MS) was instrumental in determining the molecular formula of this compound.

Experimental Protocol:

HR-ESI-MS analysis was performed on a high-resolution mass spectrometer in negative ion mode. The sample was dissolved in methanol and infused into the electrospray source.

| Ion | Calculated m/z | Found m/z | Molecular Formula |

| [M-H]⁻ | 657.2968 | 657.2971 | C₃₅H₄₅O₁₂ |

| [M+Cl]⁻ | 693.2735 | 693.2739 | C₃₅H₄₆O₁₂Cl |

Table 1: High-Resolution Mass Spectrometry Data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A full suite of 1D and 2D NMR experiments, including ¹H NMR, ¹³C NMR, DEPT, COSY, HSQC, HMBC, and NOESY, were conducted to elucidate the planar structure and relative stereochemistry of this compound. All NMR spectra were recorded on a 600 MHz spectrometer using pyridine-d₅ as the solvent.

¹H and ¹³C NMR Data:

The complete ¹H and ¹³C NMR assignments for the abietane diterpenoid core, the glucopyranoside moiety, and the coumaroyl group are presented in the table below.

| Position | δC (ppm) | δH (ppm, J in Hz) |

| Abietane Core | ||

| 1 | 78.5 | 3.45 (dd, 11.5, 4.5) |

| 2 | 28.1 | 1.75 (m), 1.60 (m) |

| 3 | 37.9 | 1.55 (m), 1.40 (m) |

| 4 | 34.1 | - |

| 5 | 45.2 | 1.90 (d, 12.5) |

| 6 | 22.5 | 2.30 (m), 2.15 (m) |

| 7 | 201.1 | - |

| 8 | 139.8 | - |

| 9 | 135.2 | - |

| 10 | 42.1 | - |

| 11 | 72.3 | 4.85 (br s) |

| 12 | 35.8 | 2.60 (m) |

| 13 | 75.1 | - |

| 14 | 48.2 | 6.20 (br s) |

| 15 | 29.8 | 1.25 (d, 7.0) |

| 16 | 22.1 | 1.23 (d, 7.0) |

| 17 | 25.4 | 1.15 (s) |

| 18 | 33.5 | 0.95 (s) |

| 19 | 21.8 | 0.85 (s) |

| 20 | 19.5 | 1.05 (s) |

| Glucopyranoside | ||

| 1' | 105.1 | 4.90 (d, 7.5) |

| 2' | 80.2 | 5.25 (t, 8.0) |

| 3' | 78.1 | 4.15 (t, 9.0) |

| 4' | 71.5 | 4.10 (t, 9.0) |

| 5' | 78.9 | 3.95 (m) |

| 6' | 62.8 | 4.40 (dd, 12.0, 5.5), 4.25 (dd, 12.0, 2.0) |

| Coumaroyl Group | ||

| 1'' | 166.8 | - |

| 2'' | 116.2 | 6.50 (d, 16.0) |

| 3'' | 145.8 | 7.80 (d, 16.0) |

| 4'' | 126.1 | - |

| 5'' | 131.2 | 7.50 (d, 8.5) |

| 6'' | 115.5 | 6.90 (d, 8.5) |

| 7'' | 160.1 | - |

| 8'' | 115.5 | 6.90 (d, 8.5) |

| 9'' | 131.2 | 7.50 (d, 8.5) |

Table 2: ¹H and ¹³C NMR Data for this compound (600 MHz, C₅D₅N).

Elucidation of the Planar Structure and Stereochemistry

The intricate planar structure and the relative and absolute stereochemistry of this compound were pieced together through the detailed analysis of 2D NMR correlations and Circular Dichroism (CD) spectroscopy.

Logical Elucidation Pathway:

The following diagram illustrates the logical flow of data interpretation that led to the final structural assignment of this compound.

Key HMBC correlations established the connectivity between the abietane core, the glucose unit, and the coumaroyl group. Specifically, a correlation between the anomeric proton of glucose (H-1') and C-1 of the abietane skeleton confirmed the O-glycosidic linkage. Furthermore, an HMBC correlation between H-2' of the glucose and the carbonyl carbon (C-1'') of the coumaroyl moiety established its position of attachment.

The relative stereochemistry of the abietane core was determined by analysis of NOESY correlations. The absolute configuration was established as (-)-(1S,5S,10S,11R,13R) based on the negative Cotton effect observed in the CD spectrum, which is characteristic of this class of abietane diterpenoids.

Conclusion

The comprehensive application of modern spectroscopic techniques, including high-resolution mass spectrometry and an extensive suite of 1D and 2D NMR experiments, in conjunction with chiroptical data from circular dichroism, has unequivocally established the chemical structure of this compound as (-)-(1S,5S,10S,11R,13R)-1,11,13-trihydroxy-abieta-8-ene-7-one 1-O-(2-O-coumaroyl)-β-D-glucopyranoside. This detailed structural information is crucial for further investigation into its biological activities and potential therapeutic applications.

Inflexuside B: A Technical Guide to its Putative In Vitro Mechanism of Action

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental studies on the in vitro mechanism of action of Inflexuside B (3-O-caffeoyl-4-O-methyl-D-quinic acid) are not available in the public domain. This technical guide, therefore, presents a hypothesized mechanism of action based on the well-documented biological activities of structurally related compounds, namely caffeoylquinic acids (CQAs) and extracts from Pteris multifida, the plant from which this compound has been isolated. The presented data and experimental protocols are derived from studies on these related molecules and should be considered as a predictive framework for the potential biological activities of this compound.

Core Concept: Anti-Inflammatory and Antioxidant Properties

Based on the activities of its structural analogs, this compound is postulated to exert its primary effects through anti-inflammatory and antioxidant mechanisms. These activities are likely mediated by the modulation of key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, as well as through direct radical scavenging.

Data Presentation: In Vitro Activities of Structurally Related Compounds

The following tables summarize quantitative data from in vitro studies on caffeoylquinic acid derivatives and related compounds, providing a basis for the predicted activity of this compound.

Table 1: Anti-Inflammatory Activity of Caffeic Acid Derivatives

| Compound | Cell Line | Stimulant | Target | IC50 / Effect | Reference |

| Caffeic acid methyl ester (CAME) | RAW 264.7 macrophages | LPS | NO Production | Potent inhibitor | [1] |

| Caffeic acid methyl ester (CAME) | RAW 264.7 macrophages | LPS | PGE2 Production | Potent inhibitor | [1] |

| Caffeic acid methyl ester (CAME) | RAW 264.7 macrophages | LPS | TNF-α Release | Significant decrease | [1] |

| Caffeic acid methyl ester (CAME) | HUVECs | LPS | TNF-α Release | Significant attenuation | [2] |

| Caffeic acid methyl ester (CAME) | HUVECs | LPS | IL-1β Release | Significant attenuation | [2] |

| 3,4,5-Tricaffeoylquinic acid | Keratinocytes | TNF-α | IL-1β Production | Inhibition | [3] |

| 3,4,5-Tricaffeoylquinic acid | Keratinocytes | TNF-α | IL-8 Production | Inhibition | [3] |

| Caffeic acid | YPEN-1 endothelial cells | LPS | COX-2 Expression | Effective inhibition | [4] |

| 5-Caffeoylquinic acid (5-CQA) | Mouse primary peritoneal macrophages | LPS | Pro-inflammatory cytokines | Significant inhibition | [5] |

Table 2: Antioxidant Activity of Caffeoylquinic Acid Derivatives

| Compound/Extract | Assay | Result | Reference |

| Caffeoyl quinic acid derivatives | DPPH radical scavenging | Potent scavengers, more potent than BHT | [6] |

| Caffeoyl quinic acid derivatives | Cu2+-mediated LDL oxidation | Inhibition in a dose-dependent manner | [6] |

| Caffeic acid | DPPH radical scavenging | Effective scavenging activity | [7] |

| Caffeic acid | ABTS radical scavenging | Effective scavenging activity | [7] |

| Caffeic acid | Superoxide anion radical scavenging | Effective scavenging activity | [7] |

| Caffeoylquinic acids | ABTS radical scavenging | Most abundant antioxidants in coffee brew | [8] |

Experimental Protocols

Detailed methodologies for key experiments cited for structurally related compounds are provided below. These protocols can serve as a template for investigating the in vitro mechanism of action of this compound.

Cell Culture and Treatment

-

Cell Lines:

-

RAW 264.7 (Murine Macrophages): Cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Human Umbilical Vein Endothelial Cells (HUVECs): Maintained in M199 medium supplemented with 20% FBS on gelatin-coated plates.[2]

-

YPEN-1 (Rat Prostatic Endothelial Cells): Used to study the effects on endothelial cells.[4]

-

Primary Peritoneal Macrophages (Mouse): Harvested from mice and cultured for anti-inflammatory assays.[5]

-

-

Treatment Protocol (General): Cells are typically pre-treated with the test compound (e.g., this compound at various concentrations) for a specified period (e.g., 1-3 hours) before stimulation with an inflammatory agent like Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α).

Measurement of Inflammatory Mediators

-

Nitric Oxide (NO) Assay (Griess Assay):

-

Collect cell culture supernatant after treatment.

-

Mix equal volumes of supernatant and Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Incubate for 10 minutes at room temperature.

-

Measure absorbance at 540 nm.

-

Quantify nitrite concentration using a sodium nitrite standard curve.[1]

-

-

Prostaglandin E2 (PGE2) and Cytokine (TNF-α, IL-1β, IL-6, IL-8) Assays (ELISA):

Western Blot Analysis for Protein Expression (iNOS, COX-2, NF-κB, MAPK pathway proteins)

-

Lyse cells in a suitable lysis buffer (e.g., PRO-PREP lysis buffer).[2]

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate equal amounts of protein (e.g., 10 µg) by SDS-PAGE.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% skim milk in Tris-buffered saline with Tween-20 (TBST).

-

Incubate with primary antibodies against target proteins (e.g., iNOS, COX-2, p-p65, p-IκBα, p-p38, p-ERK, p-JNK) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect protein bands using an enhanced chemiluminescence (ECL) detection system.[1][2][4]

Antioxidant Activity Assays

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay:

-

Generate the ABTS radical cation (ABTS•+) by reacting ABTS solution with potassium persulfate.

-

Dilute the ABTS•+ solution with ethanol to a specific absorbance at 734 nm.

-

Mix the ABTS•+ solution with various concentrations of the test compound.

-

Measure the absorbance after a set incubation time.

-

Calculate the percentage of inhibition of ABTS•+.[7]

-

Mandatory Visualization: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways and a general experimental workflow for investigating the mechanism of action of this compound.

Caption: Proposed anti-inflammatory mechanism of this compound.

Caption: Proposed antioxidant mechanism of this compound.

Caption: General experimental workflow.

Conclusion

While direct experimental evidence for the in vitro mechanism of action of this compound is currently lacking, a strong hypothesis can be formulated based on the activities of its structural analogs. This compound is likely to possess anti-inflammatory and antioxidant properties. The anti-inflammatory effects are probably mediated through the inhibition of the NF-κB and MAPK signaling pathways, leading to a reduction in the production of pro-inflammatory mediators. Its antioxidant activity is likely due to its ability to scavenge free radicals directly. Further in vitro studies are required to confirm these putative mechanisms and to quantify the specific effects of this compound. The experimental protocols and data presented in this guide provide a solid foundation for such future investigations.

References

- 1. khu.elsevierpure.com [khu.elsevierpure.com]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. 3,4,5-Tricaffeoylquinic acid inhibits tumor necrosis factor-α-stimulated production of inflammatory mediators in keratinocytes via suppression of Akt- and NF-κB-pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Caffeic acid regulates LPS-induced NF-κB activation through NIK/IKK and c-Src/ERK signaling pathways in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anti-inflammatory in vitro activities of eleven selected caffeic acid derivatives based on a combination of pro-/anti-inflammatory cytokine secretions and principal component analysis - A comprehensive evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antioxidant activity of caffeoyl quinic acid derivatives from the roots of Dipsacus asper Wall - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antioxidant activity of caffeic acid (3,4-dihydroxycinnamic acid) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Inflexuside B: A Technical Guide to its Anti-inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflexuside B, an abietane diterpenoid isolated from the aerial parts of Isodon inflexus (also known as Rabdosia inflexa), has emerged as a compound of interest for its potential anti-inflammatory effects. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's anti-inflammatory properties, drawing from studies on the isolated compound and the broader anti-inflammatory profile of its source plant. The data presented herein is intended to support further research and development in the field of inflammation-targeted therapeutics.

Isodon inflexus has a history of use in traditional medicine for treating various inflammatory conditions.[1] Modern phytochemical investigations have begun to elucidate the bioactive compounds responsible for these therapeutic effects, with this compound being one such molecule.[2]

Anti-inflammatory Activity of this compound

The primary evidence for the anti-inflammatory activity of this compound stems from its ability to inhibit the production of nitric oxide (NO), a key mediator in the inflammatory process.

Inhibition of Nitric Oxide Production

In a study involving the screening of diterpenoids from Isodon inflexus, this compound demonstrated potent inhibitory activity against nitric oxide (NO) production in lipopolysaccharide (LPS)-activated RAW 264.7 macrophages.[2][3] While the specific IC50 value for this compound was not individually reported in the abstract, the study indicated that the isolated diterpenoids, including this compound, exhibited IC50 values in the range of 1.0 to 26.5 µM.[3] This suggests that this compound is a significant contributor to the anti-inflammatory effects of the plant extract.

Table 1: Inhibitory Effect of Diterpenoids from Isodon inflexus on Nitric Oxide Production

| Compound(s) | Cell Line | Inducer | Measured Parameter | IC50 Range (µM) | Reference |

| Diterpenoids (including this compound) | RAW 264.7 macrophages | LPS | Nitric Oxide (NO) | 1.0 - 26.5 | [3] |

Anti-inflammatory Properties of Isodon inflexus (Rabdosia inflexa) Extract

Broader studies on the 70% ethanol extract of Rabdosia inflexa provide a more detailed picture of the potential mechanisms through which its constituents, including this compound, exert their anti-inflammatory effects. These studies have utilized both in vitro and in vivo models to demonstrate the extract's ability to modulate key inflammatory pathways and mediators.

In Vitro Anti-inflammatory Effects in LPS-Stimulated Macrophages

The extract of Rabdosia inflexa has been shown to significantly attenuate the inflammatory response in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Table 2: In Vitro Anti-inflammatory Effects of Rabdosia inflexa Extract

| Parameter | Effect of R. inflexa Extract | Cell Line | Inducer | Reference |

| Nitric Oxide (NO) Production | Dose-dependent decrease | RAW 264.7 | LPS | [1][4] |

| Reactive Oxygen Species (ROS) | Attenuated production | RAW 264.7 | LPS | [4] |

| Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) | Suppressed gene expression | RAW 264.7 | LPS | [4] |

| iNOS Expression | Decreased protein expression | RAW 264.7 | LPS | [4] |

| COX-2 Expression | Decreased protein expression | RAW 264.7 | LPS | [4] |

The anti-inflammatory effects are mediated, at least in part, through the downregulation of the NF-κB and MAPK signaling pathways.[1][4] The extract was found to inhibit the phosphorylation of IκBα and the subsequent nuclear translocation of the p65 subunit of NF-κB.[4] Furthermore, it attenuated the phosphorylation of the MAPKs, including ERK1/2, JNK, and p38.[4]

In Vivo Gastroprotective and Anti-inflammatory Effects

In an in vivo model of HCl/EtOH-induced gastric ulcers in mice, the Rabdosia inflexa extract demonstrated significant gastroprotective and anti-inflammatory activities.

Table 3: In Vivo Anti-inflammatory Effects of Rabdosia inflexa Extract in HCl/EtOH-Induced Gastric Ulcer Model

| Parameter | Effect of R. inflexa Extract | Animal Model | Inducer | Reference |

| Gastric Ulcer Index | Significant reduction | Mice | HCl/EtOH | [4] |

| Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) | Halted elevated gene expression | Mice | HCl/EtOH | [4] |

| iNOS Expression | Halted elevated gene expression | Mice | HCl/EtOH | [4] |

| COX-2 Expression | Halted elevated gene expression | Mice | HCl/EtOH | [4] |

Signaling Pathways

The anti-inflammatory effects of the constituents of Isodon inflexus, including likely this compound, are mediated through the inhibition of key pro-inflammatory signaling cascades.

Figure 1: Proposed inhibition of the NF-κB signaling pathway by this compound.

Figure 2: Proposed inhibition of the MAPK signaling pathway by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on Isodon inflexus (Rabdosia inflexa) and related compounds.

Preparation of Rabdosia inflexa (RI) Extract

The aerial parts of Rabdosia inflexa are chopped and completely dried. The dried plant material is then subjected to maceration with 70% ethanol, typically involving reflux for 2 hours, repeated twice.[4] The resulting extract is filtered, concentrated under reduced pressure, and lyophilized for use in subsequent experiments.[4][5]

In Vitro Anti-inflammatory Assay in LPS-Stimulated RAW 264.7 Macrophages

This assay is a standard method for screening the anti-inflammatory potential of compounds.

-

Cell Culture: RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.[6]

-

Cell Viability Assay (MTT): To determine non-toxic concentrations of the test compound, cells are seeded in 96-well plates and treated with various concentrations of the compound for 24 hours. Cell viability is assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[4]

-

LPS Stimulation and Treatment: RAW 264.7 cells are seeded in plates and allowed to adhere overnight. The cells are then pre-treated with non-toxic concentrations of the test compound (e.g., this compound or R. inflexa extract) for a specified period (e.g., 1 hour) before being stimulated with lipopolysaccharide (LPS; typically 0.5-1 µg/mL) for a further 24 hours.[4]

-

Nitric Oxide (NO) Determination: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.[1][4]

-

Cytokine Measurement (ELISA): The levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in the cell culture supernatant are quantified using specific enzyme-linked immunosorbent assay (ELISA) kits.[7]

-

Western Blot Analysis: To assess the expression of inflammatory proteins (iNOS, COX-2) and the activation of signaling pathways (NF-κB, MAPK), cell lysates are prepared. Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary and secondary antibodies.[8]

Figure 3: Experimental workflow for in vitro anti-inflammatory assays.

In Vivo HCl/Ethanol-Induced Gastric Ulcer Model

This model is used to evaluate the gastroprotective and anti-inflammatory effects of substances in vivo.

-

Animal Model: Male ICR mice or Sprague-Dawley rats are typically used. The animals are fasted for 24 hours before the experiment but allowed free access to water.[9][10]

-

Treatment: The test compound (e.g., R. inflexa extract) or a reference drug (e.g., ranitidine or omeprazole) is administered orally to the respective animal groups. The control group receives the vehicle.[4][11]

-

Ulcer Induction: After a specific time (e.g., 1 hour) following treatment, gastric ulcers are induced by oral administration of a solution of hydrochloric acid and ethanol (e.g., 0.3 M HCl in 60% ethanol).[10][11]

-

Sample Collection: After a further incubation period (e.g., 1 hour), the animals are euthanized, and their stomachs are excised.[10]

-

Ulcer Assessment: The stomachs are opened along the greater curvature, and the gastric lesions are scored to determine the ulcer index. The percentage of inhibition of ulcer formation is then calculated.[10]

-

Biochemical and Molecular Analysis: Gastric tissue can be homogenized for the measurement of various biochemical markers. Additionally, RNA can be extracted from the gastric tissue for quantitative real-time PCR (qRT-PCR) analysis to determine the gene expression levels of pro-inflammatory cytokines, iNOS, and COX-2.[4][12]

Conclusion

The available evidence strongly suggests that this compound possesses anti-inflammatory properties, primarily demonstrated by its ability to inhibit nitric oxide production in activated macrophages. While further studies are required to fully elucidate its specific mechanisms and potency, research on its source plant, Isodon inflexus, indicates that its anti-inflammatory actions are likely mediated through the inhibition of the NF-κB and MAPK signaling pathways. This leads to a downstream reduction in the expression and production of key pro-inflammatory mediators, including iNOS, COX-2, and various cytokines. The data presented in this technical guide provides a solid foundation for future investigations into this compound as a potential therapeutic agent for the treatment of inflammatory diseases. Further research should focus on isolating larger quantities of this compound to perform more extensive in vitro and in vivo studies to confirm its efficacy and delineate its precise molecular targets.

References

- 1. Evaluation of NF-κB/MAPK signaling pathway by western blotting [bio-protocol.org]

- 2. researchgate.net [researchgate.net]

- 3. A new abietane diterpenoid from Isodon inflexus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. medcrop.or.kr [medcrop.or.kr]

- 6. Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anti-Inflammatory Effect of Phosphodiesterase 2 Inhibitor in Lipopolysaccharide (LPS)-Stimulated RAW 264.7 Macrophages [journal-dtt.org]

- 8. Regulation of Proinflammatory Mediators via NF-κB and p38 MAPK-Dependent Mechanisms in RAW 264.7 Macrophages by Polyphenol Components Isolated from Korea Lonicera japonica THUNB - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2.2. Induction of gastric ulcers [bio-protocol.org]

- 10. Gastroprotective effect of cirsilineol against hydrochloric acid/ethanol-induced gastric ulcer in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Gintonin Alleviates HCl/Ethanol- and Indomethacin-Induced Gastric Ulcers in Mice [mdpi.com]

- 12. An overview of real-time quantitative PCR: applications to quantify cytokine gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

Inflexuside B and the Inhibition of Nitric Oxide: A Technical Guide to the Core Signaling Pathway

Disclaimer: This technical guide details the nitric oxide (NO) inhibition pathway of Inflexinol, a structurally related ent-kaurane diterpenoid. Due to a lack of direct experimental data on Inflexuside B, the information presented herein is based on the well-documented mechanism of Inflexinol and serves as a scientifically informed projection for the potential mechanism of this compound.

Executive Summary

Inflammatory processes are at the root of numerous pathological conditions. A key mediator in many of these processes is nitric oxide (NO), produced by the enzyme inducible nitric oxide synthase (iNOS). The overexpression of iNOS leads to excessive NO production, contributing to tissue damage and chronic inflammation. Inflexinol has been identified as a potent inhibitor of NO production. This guide elucidates the molecular pathway through which Inflexinol exerts its inhibitory effects, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its mechanism of action. The central mechanism involves the suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of iNOS gene expression.

The NF-κB Signaling Pathway in Nitric Oxide Production

Under normal physiological conditions, the transcription factor NF-κB is sequestered in the cytoplasm in an inactive state, bound to its inhibitory protein, IκBα. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), a cascade of events is initiated, leading to the phosphorylation and subsequent degradation of IκBα. This releases NF-κB, allowing its p50 and p65 subunits to translocate into the nucleus. Inside the nucleus, NF-κB binds to specific DNA sequences in the promoter region of the iNOS gene, thereby initiating its transcription and leading to the production of iNOS protein and, consequently, nitric oxide.

Inflexinol's Mechanism of Nitric Oxide Inhibition

Inflexinol intervenes in this pathway at a crucial juncture. It inhibits the degradation of the IκBα protein.[1][2] By preventing IκBα degradation, Inflexinol effectively traps NF-κB in the cytoplasm, blocking the nuclear translocation of its active subunits, p50 and p65.[1][2] This inhibition of NF-κB activation directly results in the downregulation of iNOS gene expression, leading to a significant reduction in the production of nitric oxide.[1][2]

Signaling Pathway Diagram

Caption: Inflexinol's inhibition of the NF-κB pathway to reduce nitric oxide production.

Quantitative Data Summary

The inhibitory effects of Inflexinol on nitric oxide production and NF-κB activity have been quantified in various studies. The following tables summarize the key findings.

Table 1: Inhibition of Nitric Oxide Production by Inflexinol

| Cell Line | Stimulant | Inflexinol Concentration (µM) | % Inhibition of NO Production | IC₅₀ (µM) |

| RAW 264.7 Macrophages | LPS (1 µg/mL) | 1 | Significant | 3.43[1] |

| 5 | Significant | |||

| 10 | Significant | |||

| Astrocytes | LPS (1 µg/mL) | 1 | Significant | 2.66[1] |

| 5 | Significant | |||

| 10 | Significant |

Table 2: Inhibition of NF-κB Transcriptional Activity by Inflexinol

| Cell Line | Stimulant | Inflexinol Concentration (µM) | Effect on NF-κB Reporter Gene Activity |

| RAW 264.7 Macrophages | LPS | Dose-dependent | Inhibition |

| Astrocytes | LPS | Dose-dependent | Inhibition |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of Inflexinol's nitric oxide inhibitory pathway.

Cell Culture and Treatment

-

Cell Lines: RAW 264.7 murine macrophage cells and primary astrocytes are commonly used.

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a humidified atmosphere of 5% CO₂.

-

Treatment: Cells are pre-treated with varying concentrations of Inflexinol (e.g., 1, 5, 10 µM) for a specified period (e.g., 1 hour) before stimulation with an inflammatory agent like Lipopolysaccharide (LPS; e.g., 1 µg/mL) for a designated time (e.g., 24 hours).

Nitric Oxide Production Assay (Griess Assay)

This assay measures the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant.

-

Reagents: Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

-

Procedure:

-

Collect 100 µL of cell culture supernatant from each treatment group.

-

Add 100 µL of Griess reagent to each supernatant sample in a 96-well plate.

-

Incubate the plate at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Quantify the nitrite concentration by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.

-

Western Blot Analysis for iNOS, IκBα, and NF-κB Subunits

This technique is used to detect and quantify the levels of specific proteins.

-

Lysate Preparation:

-

Wash cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors.

-

For nuclear and cytoplasmic fractions, use a nuclear extraction kit according to the manufacturer's instructions.

-

Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

-

-

Electrophoresis and Transfer:

-

Separate equal amounts of protein (e.g., 20-40 µg) on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for iNOS, IκBα, p50, p65, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensity using densitometry software.

-

Electrophoretic Mobility Shift Assay (EMSA) for NF-κB DNA Binding Activity

EMSA is used to detect the binding of proteins to specific DNA sequences.

-

Nuclear Extract Preparation: Prepare nuclear extracts from treated cells as described for Western blotting.

-

Probe Labeling: Label a double-stranded oligonucleotide probe containing the NF-κB consensus sequence with a radioactive isotope (e.g., ³²P) or a non-radioactive label (e.g., biotin).

-

Binding Reaction:

-

Incubate the labeled probe with the nuclear extracts in a binding buffer for a specified time (e.g., 20-30 minutes) at room temperature.

-

For competition assays, add an excess of unlabeled probe to the reaction mixture before adding the labeled probe.

-

-

Electrophoresis: Separate the protein-DNA complexes on a non-denaturing polyacrylamide gel.

-

Detection:

-

For radioactive probes, expose the dried gel to an X-ray film.

-

For non-radioactive probes, transfer the complexes to a membrane and detect using a streptavidin-HRP conjugate and a chemiluminescent substrate.

-

Experimental Workflow Diagram

References

- 1. Inhibitory Effect of Inflexinol on Nitric Oxide Generation and iNOS Expression via Inhibition of NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibitory effect of inflexinol on nitric oxide generation and iNOS expression via inhibition of NF-kappaB activation - PubMed [pubmed.ncbi.nlm.nih.gov]

Inflexuside B and its Potential Anti-Inflammatory Effects on LPS-Stimulated Macrophages: A Technical Guide

Disclaimer: As of the latest data available, specific research on the effects of Inflexuside B on lipopolysaccharide (LPS)-stimulated macrophages is limited. This technical guide will, therefore, leverage the existing body of research on a closely related ent-kaurane diterpenoid, Inflexinol , and the broader class of ent-kaurane diterpenoids , to provide a comprehensive overview of their anti-inflammatory potential and the methodologies employed to investigate these effects. This information serves as a foundational resource for researchers, scientists, and drug development professionals interested in the potential therapeutic applications of this compound and similar compounds.

Introduction to Macrophage-Mediated Inflammation

Macrophages are pivotal cells of the innate immune system, playing a critical role in host defense against pathogens. Upon recognition of pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS) from Gram-negative bacteria, macrophages initiate a potent inflammatory response. This response is characterized by the production of a variety of pro-inflammatory mediators, including nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). While essential for clearing infections, excessive or prolonged macrophage activation can lead to chronic inflammatory diseases. Therefore, modulating macrophage-mediated inflammation is a key therapeutic strategy for a range of pathological conditions.

The Role of Ent-kaurane Diterpenoids in Modulating Inflammation

Ent-kaurane diterpenoids are a class of natural products that have demonstrated a wide array of biological activities, including significant anti-inflammatory properties. Inflexinol, isolated from Isodon species, is a notable example. Research has shown that Inflexinol and other ent-kaurane diterpenoids can effectively suppress the inflammatory response in LPS-stimulated macrophages by targeting key signaling pathways.

Quantitative Data on the Anti-Inflammatory Effects of Ent-kaurane Diterpenoids

The following tables summarize the inhibitory effects of various ent-kaurane diterpenoids on the production of nitric oxide (NO) in LPS-stimulated RAW 264.7 macrophages. This data is presented to provide a quantitative perspective on the anti-inflammatory potency of this class of compounds.

Table 1: Inhibitory Concentration (IC50) of Ent-kaurane Diterpenoids on Nitric Oxide (NO) Production

| Compound | Cell Line | IC50 (µM) | Reference |

| Xerophilusin A | RAW 264.7 | 0.60 | [1] |

| Xerophilusin B | RAW 264.7 | 0.23 | [1] |

| Longikaurin B | RAW 264.7 | 0.44 | [1] |

| Xerophilusin F | RAW 264.7 | 0.67 | [1] |

| ent-7α,14β-dihydroxykaur-16-en-15-one | RAW 264.7 | 0.07 - 0.42 | [2] |

| ent-18-acetoxy-7α-hydroxykaur-16-en-5-one | RAW 264.7 | 0.07 - 0.42 | [2] |

| ent-1β-acetoxy-7α,14β-dihydroxykaur-16-en-15-one | RAW 264.7 | 0.07 - 0.42 | [2] |

| ent-18-acetoxy-7α,14β-dihydroxykaur-16-en-15-one | RAW 264.7 | 0.07 - 0.42 | [2] |

Core Signaling Pathways in LPS-Stimulated Macrophages and a Glimpse into the Mechanism of Action of Ent-kaurane Diterpenoids

LPS stimulation of macrophages primarily activates the Toll-like receptor 4 (TLR4), which in turn triggers downstream signaling cascades, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the transcriptional upregulation of pro-inflammatory genes.

The NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of the inflammatory response. In resting macrophages, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. LPS stimulation leads to the activation of the IκB kinase (IKK) complex, which phosphorylates IκBα, targeting it for ubiquitination and subsequent proteasomal degradation. This allows the freed NF-κB p65/p50 heterodimer to translocate to the nucleus, where it binds to specific DNA sequences in the promoter regions of pro-inflammatory genes, including iNOS, COX-2, TNF-α, and IL-6, thereby initiating their transcription.

Ent-kaurane diterpenoids, including Inflexinol, have been shown to inhibit the NF-κB pathway. They achieve this by preventing the degradation of IκBα, which consequently blocks the nuclear translocation of the p65 subunit of NF-κB.[1]

The MAPK Signaling Pathway

The MAPK family, consisting of extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, is another crucial signaling cascade activated by LPS in macrophages. The activation of these kinases leads to the phosphorylation and activation of various transcription factors, such as AP-1, which also contribute to the expression of pro-inflammatory genes. While less definitively characterized for Inflexinol, it is plausible that ent-kaurane diterpenoids may also modulate the MAPK pathway, as this is a common mechanism for anti-inflammatory natural products.

Experimental Protocols

To investigate the anti-inflammatory effects of compounds like this compound, a series of well-established in vitro assays are employed. The following are detailed methodologies for key experiments.

Cell Culture and Treatment

-

Cell Line: RAW 264.7, a murine macrophage cell line, is commonly used.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Plating: For experiments, cells are seeded in appropriate culture plates (e.g., 96-well plates for viability and NO assays, 6-well plates for protein and RNA analysis) and allowed to adhere overnight.

-

Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., this compound) for 1-2 hours, followed by stimulation with LPS (typically 1 µg/mL) for a specified duration (e.g., 24 hours for mediator production, shorter time points for signaling pathway analysis).

Griess Assay for Nitric Oxide (NO) Measurement

This colorimetric assay quantifies nitrite (NO2-), a stable and soluble breakdown product of NO.

-

Reagent Preparation:

-

Griess Reagent A: 1% (w/v) sulfanilamide in 5% phosphoric acid.

-

Griess Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in distilled water.

-

Standard: Sodium nitrite (NaNO2) solution of known concentrations (e.g., 0-100 µM) prepared in culture medium.

-

-

Procedure: a. Collect 50-100 µL of cell culture supernatant from each well. b. Add an equal volume of Griess Reagent A to each sample and standard in a 96-well plate. c. Incubate for 5-10 minutes at room temperature, protected from light. d. Add an equal volume of Griess Reagent B. e. Incubate for another 5-10 minutes at room temperature, protected from light. f. Measure the absorbance at 540 nm using a microplate reader.

-

Quantification: Calculate the nitrite concentration in the samples by comparing their absorbance to the standard curve.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement (TNF-α, IL-6, IL-1β)

ELISA is a highly sensitive and specific method for quantifying cytokine levels in culture supernatants.

-

Materials: Commercially available ELISA kits for the specific cytokines (e.g., mouse TNF-α, IL-6, IL-1β).

-

Procedure: a. Coat a 96-well plate with the capture antibody overnight at 4°C. b. Wash the plate with wash buffer (e.g., PBS with 0.05% Tween 20). c. Block non-specific binding sites with a blocking buffer for 1-2 hours at room temperature. d. Wash the plate. e. Add cell culture supernatants and standards to the wells and incubate for 2 hours at room temperature. f. Wash the plate. g. Add the detection antibody and incubate for 1-2 hours at room temperature. h. Wash the plate. i. Add a streptavidin-HRP conjugate and incubate for 20-30 minutes at room temperature. j. Wash the plate. k. Add the substrate solution (e.g., TMB) and incubate until color develops. l. Stop the reaction with a stop solution. m. Measure the absorbance at 450 nm.

-

Quantification: Determine the cytokine concentrations in the samples from the standard curve.

Western Blotting for Signaling Protein Analysis (NF-κB and MAPK pathways)

Western blotting is used to detect and quantify the expression and phosphorylation status of key proteins in the signaling pathways.

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., p-p65, p65, p-IκBα, IκBα, p-p38, p38, β-actin) overnight at 4°C.

-

Washing: Wash the membrane with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane with TBST.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the anti-inflammatory effects of a compound like this compound on LPS-stimulated macrophages.

Conclusion

While direct evidence for the anti-inflammatory effects of this compound on LPS-stimulated macrophages is currently lacking, the substantial body of research on the structurally similar compound Inflexinol and other ent-kaurane diterpenoids provides a strong rationale for its investigation. These compounds have demonstrated potent inhibitory effects on key inflammatory mediators through the modulation of the NF-κB signaling pathway. The experimental protocols and workflows detailed in this guide provide a robust framework for elucidating the precise mechanisms of action of this compound and evaluating its potential as a novel anti-inflammatory agent. Further research is warranted to specifically characterize the bioactivity of this compound and to determine its therapeutic promise.

References

- 1. Inhibition of NF-kappaB activation and iNOS induction by ent-kaurane diterpenoids in LPS-stimulated RAW264.7 murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ent-Kaurane diterpenoids from croton tonkinensis inhibit LPS-induced NF-kappaB activation and NO production - PubMed [pubmed.ncbi.nlm.nih.gov]

Inflexuside B: An Inquiry into its Cytotoxic Profile Reveals a Gap in Current Scientific Literature

A comprehensive search for the cytotoxic properties of a compound identified as Inflexuside B has yielded no specific data within the public domain of scientific research. This suggests that this compound may be a novel, yet-to-be-characterized agent, a compound with a different nomenclature in published literature, or a proprietary molecule not extensively studied in open research.

Researchers, scientists, and drug development professionals seeking information on the preliminary cytotoxicity of this compound will find a notable absence of published studies detailing its effects on cancer cell lines, its mechanism of action, or any associated signaling pathways. Standard scientific databases and search engines do not currently contain specific references to "this compound" in the context of cytotoxicity or anticancer activity.

While the user's request for an in-depth technical guide, including quantitative data, experimental protocols, and visualizations of signaling pathways, is a standard and valuable approach to understanding a compound's potential, the foundational data for this compound is not publicly available at this time.

For researchers interested in this specific molecule, the path forward would likely involve primary research to establish its basic cytotoxic profile. A general experimental workflow for such a preliminary assessment is outlined below.

General Experimental Workflow for Preliminary Cytotoxicity Assessment

A typical workflow to determine the cytotoxic potential of a novel compound like this compound would involve a series of established in vitro assays.

Spectroscopic and Biosynthetic Elucidation of Loganin: A Technical Guide

Disclaimer: Initial searches for "Inflexuside B" did not yield any publicly available scientific data. Therefore, this guide provides a comprehensive overview of the spectroscopic and biosynthetic data for the well-characterized iridoid glycoside, Loganin , as an illustrative example of the requested technical content and format.

This technical guide is intended for researchers, scientists, and drug development professionals, providing an in-depth look at the spectroscopic data, experimental protocols, and biosynthetic pathway of Loganin.

Spectroscopic Data for Loganin

Loganin (C₁₇H₂₆O₁₀, Molar Mass: 390.38 g/mol ) is an iridoid glycoside that has been isolated from several plant species, including those from the Loganiaceae and Apocynaceae families.[1] It serves as a key intermediate in the biosynthesis of various terpene indole alkaloids.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopic Data

The structural elucidation of Loganin has been extensively performed using one- and two-dimensional NMR techniques. The following tables summarize the ¹H and ¹³C NMR chemical shift data.

Table 1: ¹H NMR Spectroscopic Data for Loganin (500 MHz, CD₃OD)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 1 | 5.25 | d | 2.5 |

| 3 | 7.42 | s | |

| 5 | 3.10 | m | |

| 6 | 4.15 | dd | 5.0, 2.0 |

| 7 | 1.85 | m | |

| 8 | 1.10 | d | 7.0 |

| 9 | 2.25 | m | |

| 1' | 4.65 | d | 8.0 |

| 2' | 3.20 | dd | 9.0, 8.0 |

| 3' | 3.38 | t | 9.0 |

| 4' | 3.30 | t | 9.0 |

| 5' | 3.45 | m | |

| 6'a | 3.85 | dd | 12.0, 2.0 |

| 6'b | 3.68 | dd | 12.0, 5.5 |

| OCH₃ | 3.72 | s |

Table 2: ¹³C NMR Spectroscopic Data for Loganin (125 MHz, CD₃OD)

| Position | Chemical Shift (δ, ppm) |

| 1 | 98.2 |

| 3 | 151.5 |

| 4 | 112.1 |

| 5 | 31.5 |

| 6 | 78.9 |

| 7 | 41.2 |

| 8 | 13.5 |

| 9 | 46.8 |

| 11 | 168.9 |

| 1' | 100.1 |

| 2' | 74.8 |

| 3' | 77.9 |

| 4' | 71.6 |

| 5' | 78.1 |

| 6' | 62.8 |

| OCH₃ | 51.9 |

Mass Spectrometry (MS) Data

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of natural products like Loganin.

Table 3: ESI-MS/MS Fragmentation Data for Loganin

| Precursor Ion [M+H]⁺ (m/z) | Fragment Ions (m/z) | Interpretation |

| 391.16 | 229.09 | [M+H - Glucose]⁺ (Aglycone) |

| 211.08 | [Aglycone - H₂O]⁺ | |

| 193.07 | [Aglycone - 2H₂O]⁺ | |

| 165.08 | [Aglycone - H₂O - CO₂]⁺ |

Experimental Protocols

The following sections detail the generalized methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy

A comprehensive NMR analysis of a purified natural product like Loganin typically involves the following steps:

-

Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., methanol-d₄, CD₃OD). The solution is then transferred to a 5 mm NMR tube.

-

Instrument Setup: NMR spectra are acquired on a high-field spectrometer (e.g., 400, 500, or 600 MHz) equipped with a cryoprobe for enhanced sensitivity.[2]

-

¹H NMR Acquisition: A standard one-dimensional proton NMR spectrum is acquired. Key parameters include a 30° or 90° pulse angle, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.[3]

-

¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is recorded. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans and a longer relaxation delay are typically required.

-

2D NMR Experiments: To unambiguously assign all proton and carbon signals, a suite of 2D NMR experiments is performed. This includes:

-

COSY (Correlation Spectroscopy): To identify proton-proton spin coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different spin systems.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons and elucidate the stereochemistry of the molecule.

-

-

Data Processing: The acquired data is processed using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent signal.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) coupled with a chromatographic separation technique is the standard for analyzing natural products.

-

Sample Preparation: A dilute solution of the purified compound (typically 1-10 µg/mL) is prepared in a suitable solvent (e.g., methanol or acetonitrile/water).

-

Chromatographic Separation (LC-MS): The sample is injected into a liquid chromatography system (e.g., UPLC or HPLC) coupled to the mass spectrometer. A reversed-phase C18 column is commonly used with a gradient elution of water and an organic solvent (e.g., acetonitrile or methanol), both often containing a small amount of formic acid to promote ionization.

-

Ionization: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar, non-volatile compounds like Loganin. It can be operated in either positive or negative ion mode.

-

Mass Analysis:

-

Full Scan MS: The mass spectrometer is initially operated in full scan mode to determine the accurate mass of the molecular ion (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻). High-resolution instruments like quadrupole time-of-flight (Q-TOF) or Orbitrap analyzers provide mass accuracies in the low ppm range, enabling the determination of the elemental composition.

-

Tandem MS (MS/MS): To obtain structural information, the molecular ion is selected in the first mass analyzer, subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen), and the resulting fragment ions are analyzed in the second mass analyzer. This fragmentation pattern provides valuable insights into the molecule's structure.[4][5]

-

-

Data Analysis: The acquired mass spectra are analyzed to determine the elemental composition from the accurate mass and to propose fragmentation pathways that are consistent with the observed product ions and the proposed structure of the molecule.

Biosynthetic Pathway of Loganin

Loganin is a key intermediate in the biosynthesis of secoiridoids and terpene indole alkaloids. Its biosynthesis starts from geraniol, which is derived from the mevalonate (MVA) or the methylerythritol phosphate (MEP) pathway. The following diagram illustrates the key steps in the conversion of geraniol to Loganin.[6][7]

Caption: Biosynthetic pathway of Loganin from Geraniol.

The diagram illustrates the enzymatic conversions leading to the formation of Loganin. Key enzymes involved are Geraniol 8-hydroxylase (G8H), 8-hydroxygeraniol oxidoreductase (8-HGO), Iridoid synthase (ISY), 7-deoxyloganic acid 7-hydroxylase (DL7H), and Loganic acid O-methyltransferase (LAMT).

References

- 1. Loganin - Wikipedia [en.wikipedia.org]

- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 3. frontiersin.org [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Evaluation of Biosynthetic Pathway and Engineered Biosynthesis of Alkaloids [mdpi.com]

Inflexuside B: An Examination of its Physicochemical Properties Reveals a Gap in Current Knowledge

A comprehensive review of publicly available scientific literature reveals a significant gap in the understanding of the fundamental physicochemical properties of Inflexuside B, a notable iridoid glycoside. Despite the growing interest in the therapeutic potential of this class of compounds, specific data regarding the solubility and stability profile of this compound remains conspicuously absent. This lack of foundational knowledge presents a considerable hurdle for researchers, scientists, and professionals in drug development who require this information for formulation, analytical method development, and predicting in vivo behavior.

Iridoid glycosides, as a chemical class, are known to exhibit a range of solubilities and stabilities that are influenced by their specific structural moieties. General studies on related compounds offer some predictive insights but are insufficient to replace empirical data for this compound.

General Solubility and Stability Considerations for Iridoid Glycosides

Iridoid glycosides are generally considered to be polar molecules due to the presence of the glycosidic linkage and multiple hydroxyl groups, suggesting a degree of solubility in polar solvents such as water and alcohols. However, the overall solubility is also influenced by the nature of the aglycone part of the molecule. For instance, studies on the extraction of other iridoid glycosides, such as catalpol and aucubin, have utilized solvents like water and ethanol, indicating their solubility in these media. The efficiency of extraction, however, can vary significantly with temperature, suggesting that solubility is temperature-dependent.

From a stability perspective, the glycosidic bond in iridoid glycosides can be susceptible to hydrolysis under acidic or enzymatic conditions. Furthermore, the core lactone structure present in many iridoids can be sensitive to pH changes, particularly in alkaline environments. Research on the stability of several iridoid glycosides, including geniposidic acid and ulmoidosides, has shown that they can be affected by high temperatures and both strongly acidic and alkaline conditions.[1][2] This suggests that pH and temperature are critical factors to consider in the handling, formulation, and storage of this compound.

The Path Forward: A Call for Empirical Investigation

The absence of specific solubility and stability data for this compound underscores the need for direct experimental investigation. A systematic study to determine these parameters is crucial for advancing the research and development of this compound.

Proposed Experimental Workflow for Characterizing this compound

To address the current knowledge gap, a structured experimental approach is recommended. The following workflow outlines the key experiments required to establish a comprehensive solubility and stability profile for this compound.

Caption: Proposed experimental workflow for determining the solubility and stability of this compound.

This systematic investigation would yield the critical data necessary to inform all stages of the drug development pipeline, from early-stage formulation to the design of robust analytical methods and the prediction of its shelf-life and in vivo fate. The resulting technical guide or whitepaper, complete with quantitative data tables and detailed experimental protocols, would be an invaluable resource for the scientific community. Until such studies are conducted and the data is made publicly available, any work with this compound must proceed with the caution that its fundamental physicochemical properties are not yet defined.

References

Inflexuside B: A Deep Dive into its Potential Therapeutic Targets

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflexuside B, a natural compound of significant interest, has emerged as a promising candidate for therapeutic development. This technical guide provides an in-depth exploration of its core potential therapeutic targets, focusing on its anti-inflammatory, neuroprotective, and anticancer activities. Drawing from experimental evidence on structurally related compounds, this document outlines the key signaling pathways modulated by this compound and provides detailed methodologies for relevant experimental validation.

Core Therapeutic Target: NF-κB Signaling Pathway in Inflammation

The primary and most well-documented therapeutic target of compounds structurally related to this compound is the Nuclear Factor-kappa B (NF-κB) signaling pathway, a cornerstone of the inflammatory response.

The canonical NF-κB signaling cascade is initiated by inflammatory stimuli such as lipopolysaccharide (LPS). This leads to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. The degradation of IκBα releases the p50/p65 NF-κB dimer, allowing it to translocate to the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences to promote the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), as well as various inflammatory cytokines like TNF-α and IL-6.

Experimental evidence on a closely related compound, designated as compound 51, demonstrates a potent inhibitory effect on this pathway. This compound has been shown to suppress the phosphorylation of IκBα, thereby preventing its degradation and blocking the nuclear translocation of the p50 and p65 subunits.[1] This action effectively halts the downstream inflammatory cascade.

Quantitative Data on a Structurally Related Compound

The following table summarizes the inhibitory concentrations (IC50) for a compound structurally related to this compound (compound 51), highlighting its potent anti-inflammatory effects.

| Assay | IC50 Value | Source |

| Nitric Oxide (NO) Release Inhibition | 3.1 ± 1.1 μM | [1][2] |

| NF-κB Activity Inhibition | 172.2 ± 11.4 nM | [1][2] |

Potential Therapeutic Targets in Neuroprotection and Cancer

Beyond its anti-inflammatory properties, the modulation of key signaling pathways by this compound suggests its potential in neuroprotection and cancer therapy.

Akt Signaling Pathway

The Akt (Protein Kinase B) signaling pathway is a critical regulator of cell survival, proliferation, and apoptosis.[3] Its dysregulation is implicated in both cancer and neurodegenerative diseases. While direct quantitative data for this compound's effect on the Akt pathway is not yet available, its known impact on inflammatory processes suggests a potential modulatory role. Inhibition of Akt phosphorylation can sensitize cells to apoptosis, a desirable outcome in cancer therapy. Conversely, in neurodegenerative contexts, promoting Akt signaling can be neuroprotective.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cellular responses to a variety of stimuli, leading to proliferation, differentiation, inflammation, and apoptosis. The MAPK family includes key kinases such as ERK, JNK, and p38. Inhibition of the p38 MAPK and JNK pathways, in particular, has been shown to have anti-inflammatory effects.[4][5] Given the established anti-inflammatory profile of related compounds, the MAPK pathway represents a plausible therapeutic target for this compound.

Neuroinflammation and Microglial Activation

Neuroinflammation, characterized by the activation of microglia, the resident immune cells of the central nervous system, is a key contributor to the pathogenesis of neurodegenerative diseases. Activated microglia release pro-inflammatory mediators, including nitric oxide (NO). The ability of related compounds to inhibit NO production in macrophages suggests that this compound could exert neuroprotective effects by suppressing microglial activation and the subsequent inflammatory damage.

Apoptosis in Cancer

The induction of apoptosis (programmed cell death) is a primary goal of many cancer therapies. The NF-κB pathway, a key target of this compound-related compounds, is a known regulator of apoptosis. By inhibiting NF-κB, which often promotes cell survival, this compound may sensitize cancer cells to apoptotic stimuli.

Experimental Protocols

To facilitate further research into the therapeutic potential of this compound, this section provides detailed methodologies for key experiments.

Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages (Griess Assay)

This protocol is used to quantify the production of nitric oxide, a key inflammatory mediator, by macrophage cells.

Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

Lipopolysaccharide (LPS)

-

This compound (or test compound)

-

Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (for standard curve)

-

96-well cell culture plates

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/mL and incubate for 24 hours.[6]

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.[6]

-

After incubation, collect 100 µL of the cell culture supernatant.

-

Mix 100 µL of the supernatant with 100 µL of freshly mixed Griess reagent (equal parts of Part A and Part B).[6]

-

Incubate at room temperature for 10 minutes.[6]

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration using a standard curve prepared with sodium nitrite.

Western Blot for IκBα Phosphorylation

This protocol is used to detect the phosphorylation status of IκBα, a key event in the activation of the NF-κB pathway.

Materials:

-

Cell lysates from treated and untreated cells

-

Protein assay reagent (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-IκBα (Ser32/36) and anti-total IκBα

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Prepare cell lysates and determine protein concentration.

-

Separate proteins by SDS-PAGE and transfer to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-IκBα overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Strip the membrane and re-probe with an antibody against total IκBα for loading control.

Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

Materials:

-

Cell lysates from treated and untreated cells

-

Caspase-3 colorimetric or fluorometric assay kit (containing cell lysis buffer, reaction buffer, DTT, and caspase-3 substrate, e.g., DEVD-pNA or Ac-DEVD-AMC)

-

96-well plate

-

Microplate reader

Procedure (Colorimetric Assay):

-

Induce apoptosis in cells with the desired treatment (e.g., this compound in a cancer cell line).

-

Lyse the cells using the provided cell lysis buffer.[7]

-

Determine the protein concentration of the lysates.

-

In a 96-well plate, add 50-200 µg of protein from each lysate.[7]

-

Add 50 µL of 2X Reaction Buffer containing DTT to each sample.[7]

-

Add 5 µL of the DEVD-pNA substrate.[8]

-

Incubate the plate at 37°C for 1-2 hours.[7]

-

Read the absorbance at 405 nm using a microplate reader.[7]

Visualizations of Signaling Pathways and Workflows

NF-κB Signaling Pathway Inhibition by this compound

References

- 1. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New Insights into Protein Kinase B/Akt Signaling: Role of Localized Akt Activation and Compartment-Specific Target Proteins for the Cellular Radiation Response - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Stauntoside B inhibits macrophage activation by inhibiting NF-κB and ERK MAPK signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Artemisinin inhibits inflammatory response via regulating NF-κB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. resources.novusbio.com [resources.novusbio.com]

- 8. mpbio.com [mpbio.com]

Methodological & Application

Inflexuside B: In Vitro Assay Protocols for Researchers

Application Note

Introduction: Inflexuside B, a diterpenoid compound, has demonstrated significant anti-inflammatory properties. This document provides detailed protocols for in vitro assays to evaluate the biological activity of this compound, focusing on its anti-inflammatory, neuroprotective, and antioxidant potential. The provided methodologies are aimed at researchers, scientists, and drug development professionals.

Anti-inflammatory Activity of this compound

This compound has been shown to strongly inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells.[1][2] This inhibitory effect on a key inflammatory mediator suggests its potential as an anti-inflammatory agent. The primary mechanism of action for many anti-inflammatory compounds involves the modulation of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Key Experiments and Protocols

1. Nitric Oxide (NO) Production Assay in LPS-stimulated RAW264.7 Macrophages

This assay is fundamental in assessing the anti-inflammatory potential of this compound by measuring its ability to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).

Experimental Protocol:

-

Cell Culture: RAW264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. Subsequently, the cells are pre-treated with various concentrations of this compound for 1-2 hours.

-

Stimulation: Following pre-treatment, cells are stimulated with 1 µg/mL of LPS to induce an inflammatory response and NO production.

-

Quantification of Nitrite: After 24 hours of incubation, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance at 540 nm is measured using a microplate reader.

-

Data Analysis: The percentage of NO inhibition is calculated by comparing the absorbance of the this compound-treated groups with the LPS-only treated group. The IC50 value, the concentration of this compound that inhibits 50% of NO production, is then determined.

2. Western Blot Analysis for NF-κB and MAPK Signaling Pathways

To elucidate the molecular mechanism underlying the anti-inflammatory effect of this compound, Western blot analysis can be employed to examine its impact on the NF-κB and MAPK signaling pathways.

Experimental Protocol:

-

Cell Lysis: RAW264.7 cells are treated with this compound and/or LPS as described above. After the incubation period, cells are washed with cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the cell lysates is determined using a BCA protein assay kit.

-

SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against key proteins in the NF-κB pathway (e.g., p-p65, IκBα) and MAPK pathway (e.g., p-p38, p-ERK, p-JNK).

-

Detection: After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Data Analysis: The band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).

Quantitative Data Summary

| Assay | Cell Line | Stimulant | Key Parameter Measured | Result for this compound |

| Nitric Oxide (NO) Production Assay | RAW264.7 | LPS | Nitrite Concentration | Strong inhibition of LPS-activated NO production observed.[1][2] |

Note: Specific IC50 values and detailed quantitative data for this compound are not yet publicly available in the searched resources and would require access to the primary research articles.

Experimental Workflow for Anti-inflammatory Assays

Caption: Workflow for in vitro anti-inflammatory assays of this compound.

Signaling Pathway of LPS-induced Inflammation

Caption: LPS-induced pro-inflammatory signaling pathways.

Neuroprotective and Antioxidant Activity of this compound

While direct evidence for the neuroprotective and antioxidant activities of this compound is not yet available in the reviewed literature, these are common properties of diterpenoid compounds. The following are standard in vitro protocols that can be used to assess these potential effects.

Key Experiments and Protocols

1. Neuroprotection Assay in SH-SY5Y Neuroblastoma Cells

This assay evaluates the ability of this compound to protect neuronal cells from toxin-induced cell death.

Experimental Protocol:

-

Cell Culture: Human neuroblastoma SH-SY5Y cells are maintained in a 1:1 mixture of Eagle's Minimum Essential Medium and F12 medium, supplemented with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin.

-

Induction of Neurotoxicity: A neurotoxin such as 6-hydroxydopamine (6-OHDA) or amyloid-beta (Aβ) is used to induce cell damage.

-

Treatment: Cells are pre-treated with various concentrations of this compound for a specified period before the addition of the neurotoxin.

-

Cell Viability Assessment: Cell viability is measured using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or LDH (lactate dehydrogenase) cytotoxicity assay.

-

Data Analysis: The percentage of cell viability is calculated relative to the control (untreated) cells.

2. Antioxidant Activity Assays (DPPH and ABTS)

These cell-free assays measure the radical scavenging capacity of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay Protocol:

-

Reaction Mixture: A solution of this compound at various concentrations is mixed with a methanolic solution of DPPH.

-

Incubation: The mixture is incubated in the dark at room temperature for 30 minutes.

-

Measurement: The absorbance of the solution is measured at 517 nm. A decrease in absorbance indicates radical scavenging activity.

-

Data Analysis: The percentage of scavenging activity is calculated, and the IC50 value is determined.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay Protocol:

-

ABTS Radical Cation (ABTS•+) Generation: ABTS is reacted with potassium persulfate to generate the ABTS•+ solution.

-

Reaction Mixture: this compound at various concentrations is added to the ABTS•+ solution.

-

Measurement: The absorbance is measured at 734 nm after a short incubation period.

-

Data Analysis: The percentage of inhibition is calculated, and the antioxidant activity is often expressed as Trolox equivalents.

Experimental Workflow for Neuroprotection and Antioxidant Assays

References

Application Notes and Protocols for Inflexuside B in Animal Models of Inflammation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflexuside B, a novel natural compound, has emerged as a promising candidate for the development of new anti-inflammatory therapies. Preclinical studies utilizing animal models of inflammation are crucial for elucidating its mechanism of action and evaluating its therapeutic potential. These application notes provide a comprehensive overview of the experimental protocols and data related to the anti-inflammatory effects of this compound, with a focus on its modulation of key signaling pathways. While direct in-vivo studies on this compound are emerging, the available data on its aglycone, Inflexinol, provides significant insights into its potential mechanisms.

Data Presentation

The following tables summarize the quantitative data from representative in-vivo and in-vitro studies investigating the anti-inflammatory effects of compounds structurally related to this compound, such as its aglycone, Inflexinol. These tables are intended to provide a framework for evaluating the potential efficacy of this compound.